Cas no 1707-08-0 (Phosphonic acid,P-(2-phenylethenyl)-)

1707-08-0 structure
Nome del prodotto:Phosphonic acid,P-(2-phenylethenyl)-
Phosphonic acid,P-(2-phenylethenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphonic acid,P-(2-phenylethenyl)-
- [(E)-2-phenylethenyl]phosphonic acid
- 2-phenylvinylphosphonic acid
- (2-Phenylethenyl)phosphonic acid
- 2-Phenyl-vinylphosphonsaeure
- Phosphonic acid, (2-phenylethenyl)-
- styrene phosphonic acid
- Styrylphosphonic acid
- Styrylphosphonsaeure
- Styryl-phosphonsaeure
- Phosphonicacid, (2-phenylethenyl)- (9CI)
- Phosphonic acid, styryl- (6CI,7CI,8CI)
- 2-Phenylethylenephosphonic acid
- NSC 114546
- b-Phenylvinylphosphonic acid
- b-Styrenephosphonic acid
- b-Styrylphosphonic acid
- α-Styrolphosphonic acid
- .beta.-Styryl phosphonate
- 2-Phenylethenylphosphonic acid
- NS00030480
- EINECS 254-180-2
- EINECS 216-949-0
- (E)-2-Phenylethenylphosphonic acid #
- NSC114546
- (E)-2-Phenylethenylphosphonic acid
- PGKQTZHDCHKDQK-VOTSOKGWSA-N
- BETA-STYRENE PHOSPONIC ACID
- [(1E)-2-phenylethenyl]phosphonic acid
- DTXSID80192139
- AKOS005614607
- Phosphonic acid, styryl-
- W-109699
- 38890-40-3
- Styrene, monophosphono derivative
- CHEMBL4645111
- NSC-114546
- LS-12712
- 1707-08-0
-
- Inchi: InChI=1S/C8H9O3P/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11)/b7-6+
- Chiave InChI: PGKQTZHDCHKDQK-VOTSOKGWSA-N
- Sorrisi: C1(/C=C/P(=O)(O)O)C=CC=CC=1
Proprietà calcolate
- Massa esatta: 184.02897
- Massa monoisotopica: 184.029
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 200
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 57.5A^2
- XLogP3: 0.4
- Carica superficiale: 0
Proprietà sperimentali
- Densità: 1.325
- Punto di ebollizione: 391.676°C at 760 mmHg
- Punto di infiammabilità: 190.679°C
- Indice di rifrazione: 1.57
- PSA: 57.53
- LogP: 1.83500
Phosphonic acid,P-(2-phenylethenyl)- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 1759
- Gruppo di imballaggio:III
- PackingGroup:III
- Classe di pericolo:8
- Livello di pericolo:8
Phosphonic acid,P-(2-phenylethenyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Aaron | AR00790A-500g |
Phosphonic acid,P-(2-phenylethenyl)- |
1707-08-0 | 500g |
$382.00 | 2023-12-15 | ||
Aaron | AR00790A-100g |
Phosphonic acid,P-(2-phenylethenyl)- |
1707-08-0 | 100g |
$127.00 | 2023-12-15 |
Phosphonic acid,P-(2-phenylethenyl)- Letteratura correlata
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
1707-08-0 (Phosphonic acid,P-(2-phenylethenyl)-) Prodotti correlati
- 1119448-03-1(3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole)
- 902037-29-0(N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylfuran-2-carboxamide)
- 1251680-80-4(N-(3-acetylphenyl)-2-{3-(4-methylpiperidin-1-yl)sulfonyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide)
- 2357080-03-4((S)-4-((3,6-Bis(3-(trifluoromethyl)phenyl)-9H-carbazol-9-yl)methyl)-2-methyl-4,5-dihydrooxazole)
- 288580-30-3(1-(2-azidoethyl)-2-(trifluoromethyl)benzene)
- 2229274-52-4(N-methyl-N-[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]hydroxylamine)
- 2229304-63-4(2-chloro-3,6-difluorobenzene-1-carbothioamide)
- 2171602-16-5(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidohex-5-enoic acid)
- 2680780-65-6(benzyl N-(5-bromo-6-chloropyridazin-4-yl)carbamate)
- 2680883-37-6(2-bromo-6-{(prop-2-en-1-yloxy)carbonylamino}pyridine-3-carboxylic acid)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
